molecular formula C9H7N3O4S B12135669 methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

Cat. No.: B12135669
M. Wt: 253.24 g/mol
InChI Key: MCACYZVOBUZGMD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that features a unique fusion of triazine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and viral pathways . The compound’s structure allows it to form specific interactions with target receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate stands out due to its unique fusion of triazine and thiazine rings, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate is a compound belonging to the class of thiazino[2,3-c][1,2,4]triazines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves a series of reactions including cyclization and functional group modifications. For instance, a method described in recent literature involves the hydrolysis and rearrangement of imidazo[4,5-e][1,3]thiazino derivatives to yield various thiazino compounds .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies indicate that triazine derivatives exhibit significant anticancer properties. The thiazino core structure enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells . For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that derivatives with the thiazino structure can inhibit cell proliferation effectively.
  • Mechanism of Action : These compounds often interfere with cellular pathways involved in cancer progression by inhibiting specific enzymes related to tumorigenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits:

  • Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Some derivatives show promising results against fungal strains .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. This property is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent publication evaluated the effects of various thiazine derivatives on human leukemia cells. The study found that compounds similar to methyl 3-methyl-4,6-dioxo showed a dose-dependent inhibition of cell growth .
  • Antimicrobial Evaluation : Another study tested the compound against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups .

Data Tables

To summarize the findings on biological activities:

Activity Type Tested Organisms/Cells Results
AnticancerHuman leukemia cellsDose-dependent growth inhibition
AntimicrobialE. coli, S. aureusSignificant inhibition zones observed
Enzyme InhibitionVarious enzyme assaysEffective inhibition noted

Properties

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

methyl 3-methyl-4,6-dioxo-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C9H7N3O4S/c1-4-7(14)12-6(13)3-5(8(15)16-2)17-9(12)11-10-4/h3H,1-2H3

InChI Key

MCACYZVOBUZGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)C(=O)C=C(S2)C(=O)OC

Origin of Product

United States

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